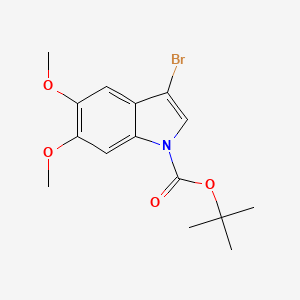![molecular formula C10H6Br2N2S B15223762 4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)
4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole is a chemical compound with the molecular formula C10H4Br2N2S and a molecular weight of 344.03 g/mol . This compound is known for its unique structure, which includes a naphtho[2,3-c][1,2,5]thiadiazole core substituted with bromine atoms at the 4 and 9 positions. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole typically involves the bromination of naphtho[2,3-c][1,2,5]thiadiazole. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 9 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized naphtho[2,3-c][1,2,5]thiadiazole derivatives .
Aplicaciones Científicas De Investigación
4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the thiadiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole can be compared with other similar compounds, such as:
4,9-Dioxo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole-6-carbonitrile: This compound has a similar core structure but different substituents, leading to distinct chemical properties and applications.
4,9-Dibromobenzo[f][2,1,3]benzothiadiazole: Another related compound with a different arrangement of the thiadiazole ring and bromine atoms.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Propiedades
Fórmula molecular |
C10H6Br2N2S |
|---|---|
Peso molecular |
346.04 g/mol |
Nombre IUPAC |
4,9-dibromo-4,9-dihydrobenzo[f][2,1,3]benzothiadiazole |
InChI |
InChI=1S/C10H6Br2N2S/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13-15-14-10/h1-4,7-8H |
Clave InChI |
HDGHXWLFDUNAAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(C3=NSN=C3C(C2=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





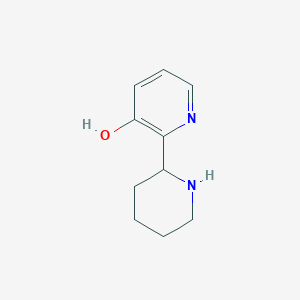


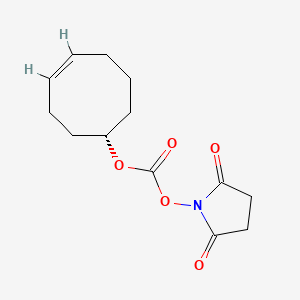
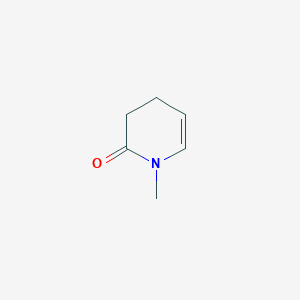

![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)
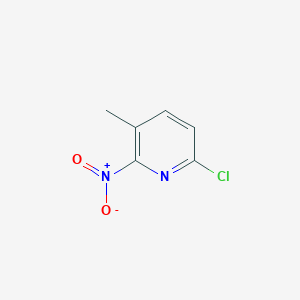

![4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)
